molecular formula C13H20NO4- B15134662 Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)-

Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)-

Cat. No.: B15134662
M. Wt: 254.30 g/mol
InChI Key: MHOIOLLMOIIRTR-GUBZILKMSA-M
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Description

Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopenta[b]pyrrole core and a hexahydro configuration. The presence of the 1-(1,1-dimethylethyl) ester group further enhances its chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)- involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow chemistry. This allows for the consistent production of high-quality Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)- .

Chemical Reactions Analysis

Types of Reactions: Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically conducted under controlled conditions, including specific temperatures and pH levels, to ensure optimal results .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, it has potential therapeutic applications, particularly in the development of new drugs. Industrially, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to modulate these targets effectively, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)- include other cyclopenta[b]pyrrole derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and overall chemical properties .

Uniqueness: What sets Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)- apart is its specific configuration and the presence of the 1-(1,1-dimethylethyl) ester group. This unique combination of features enhances its stability, reactivity, and potential for various applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H20NO4-

Molecular Weight

254.30 g/mol

IUPAC Name

(2S,3aS,6aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1/t8-,9-,10-/m0/s1

InChI Key

MHOIOLLMOIIRTR-GUBZILKMSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)[O-]

Origin of Product

United States

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